molecular formula C22H23ClN2O5S2 B4048901 5-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide

5-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B4048901
M. Wt: 495.0 g/mol
InChI Key: SPADHFKAOPQDMO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and agriculture due to their diverse biological activities . It contains a sulfonyl group attached to a 4-chlorophenyl group and a 4-methoxyphenyl group, as well as a 2,4-dimethylbenzenesulfonamide moiety.

Scientific Research Applications

Docking Studies and Structural Analysis

Research involving sulfonamide derivatives, such as tetrazole derivatives, has focused on their structural characterization and potential biological activities. Docking studies and X-ray crystallography have been used to understand the orientation and interaction of these molecules within the active sites of specific enzymes, such as the cyclooxygenase-2 enzyme, suggesting their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Antitumor Applications

Sulfonamide-focused libraries have been evaluated for their antitumor properties. Compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have shown promising results in cell-based antitumor screens and have progressed to clinical trials. These compounds disrupt tubulin polymerization or affect cell cycle inhibitors, indicating their potential as antimitotic agents or antiproliferative agents against various cancer cell lines (Owa et al., 2002).

Alzheimer’s Disease Therapeutics

A study on the synthesis of a new series of sulfonamides derived from 4-methoxyphenethylamine has explored their inhibitory effects on acetylcholinesterase, a target for Alzheimer’s disease therapeutics. Compounds demonstrated significant inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).

Photodynamic Therapy for Cancer Treatment

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been explored for photodynamic therapy applications. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for the treatment of cancer through Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Environmental Mobility and Degradation

Studies on the mobility of sulfonamide derivatives, such as chlorsulfuron, through soil columns aim at understanding their persistence and degradation in the environment. This research helps predict the mobility of such compounds in agricultural soils, contributing to environmental science and pollution management (Veeh et al., 1994).

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5S2/c1-15-13-16(2)22(31(26,27)24-18-7-9-19(30-4)10-8-18)14-21(15)25(3)32(28,29)20-11-5-17(23)6-12-20/h5-14,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPADHFKAOPQDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
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5-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide
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5-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide

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